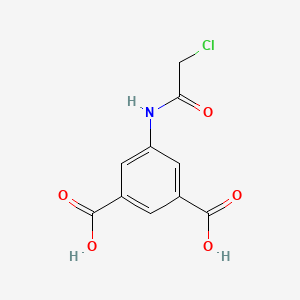

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

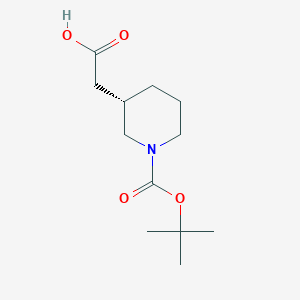

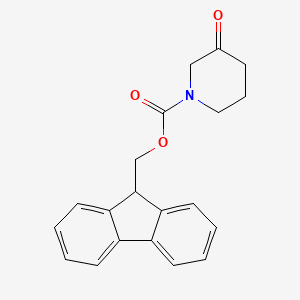

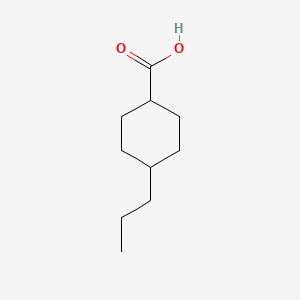

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular weight of 257.6312. It is also known by its IUPAC name, 5-[(chloroacetyl)amino]isophthalic acid1. The compound is typically stored at room temperature and is available in powder form1.

Synthesis Analysis

The synthesis of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid involves the reaction of chloroacetyl chloride with a compound containing an amino group2. The reaction is carried out at 0°C for 20 minutes, followed by the addition of aqueous HCl2. The resulting precipitate is filtered, washed with cold water, and dried in vacuum to yield a white solid2.

Molecular Structure Analysis

The InChI code for 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is 1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17)1. This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 5 oxygen atoms in the molecule1.

Chemical Reactions Analysis

The reactions that occur when dicarboxylic acids are heated depend critically upon the chain length separating the carboxyl groups3. Cyclization usually is favored if a strainless five- or six-membered ring can be formed3.

Physical And Chemical Properties Analysis

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is a white crystalline solid12. It is stored at room temperature and is available in powder form1. The compound has a molecular weight of 257.6312.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is utilized in the synthesis of various compounds showing significant biological activities. For instance, Radwan, Shehab, and El-Shenawy (2009) explored its role in synthesizing 5-substituted benzo[b]thiophene derivatives, which displayed potent anti-inflammatory activity. This highlights the compound's utility in developing new therapeutic agents with anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).

Coordination Polymers and Molecular Frameworks

The compound is also integral in the formation of coordination polymers and molecular frameworks, which have potential applications in materials science. Research by Yuanchun He and colleagues (2020) on two 2-fold interpenetrating three-dimensional coordination polymers showcases its application in constructing novel materials with intriguing luminescent and magnetic properties (He et al., 2020).

Synthesis of Novel Polyamides

In the field of polymer chemistry, 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid contributes to the synthesis of novel aromatic polyamides. Hsiao and Chang (1996) demonstrated its use in creating high-molecular-weight polyamides, which are characterized by their solubility in polar solvents and excellent thermal stability, pointing to its importance in developing new polymeric materials (Hsiao & Chang, 1996).

Development of Coordination Polymers for Photocatalytic Applications

The adaptability of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid in the synthesis of coordination polymers extends to photocatalytic applications, as shown by Hao et al. (2017). Their work on multidimensional networks constructed with halogenated dicarboxylic acid ligands and bis(benzimidazole) co-ligands discusses the electrochemical and photocatalytic properties of the resulting coordination polymers, highlighting the potential of these materials in environmental remediation and sustainable chemistry (Hao et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H3351. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment1.

Direcciones Futuras

The future directions of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid are not specified in the search results. However, given its chemical structure, it may have potential applications in various fields such as material science and organic chemistry2.

Propiedades

IUPAC Name |

5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXLTJSFSIQKEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NC(=O)CCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364213 |

Source

|

| Record name | 5-[(chloroacetyl)amino]isophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid | |

CAS RN |

61389-11-5 |

Source

|

| Record name | 5-[(chloroacetyl)amino]isophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)